

Spectroscopic Profile of Cyclopentanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Cyclopentanesulfonyl chloride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyclopentanesulfonyl chloride**, a key reagent in synthetic chemistry. Due to the limited availability of experimentally derived spectra in public databases, this document combines reported infrared (IR) data with predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to offer a detailed characterization. Standard experimental protocols for obtaining such spectra are also detailed to aid in laboratory analysis.

Predicted and Experimental Spectroscopic Data

The following tables summarize the key spectroscopic data for **cyclopentanesulfonyl chloride** ($C_5H_9ClO_2S$, Mol. Wt.: 168.64 g/mol).[\[1\]](#)[\[2\]](#)

Table 1: Predicted 1H NMR Data ($CDCl_3$, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.85	m	1H	CH-SO ₂ Cl
2.20 - 2.30	m	2H	α -CH ₂
1.95 - 2.05	m	2H	α -CH ₂
1.70 - 1.85	m	4H	β -CH ₂

Note: Predicted using nmrdb.org. The methine proton (CH-SO₂Cl) is expected to be the most downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group. The methylene protons are diastereotopic and are expected to show complex multiplicity.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
75.0	CH-SO ₂ Cl
28.5	α -CH ₂
26.0	β -CH ₂

Note: Predicted using nmrdb.org. The carbon attached to the sulfonyl chloride group is significantly deshielded.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (alkane)
~1370	Strong	SO ₂ asymmetric stretch
~1170	Strong	SO ₂ symmetric stretch
~580	Medium	S-Cl stretch

Note: Data is based on typical values for sulfonyl chlorides and cycloalkanes.^[3] An experimental ATR-IR spectrum is noted to be available in the SpectraBase database.^[4]

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/z	Predicted Fragment	Notes
168/170	$[\text{C}_5\text{H}_9\text{SO}_2\text{Cl}]^+$	Molecular ion peak (M^+) with characteristic 3:1 isotopic pattern for chlorine.
133	$[\text{C}_5\text{H}_9\text{SO}_2]^+$	Loss of Cl radical.
99	$[\text{SO}_2\text{Cl}]^+$	Sulfonyl chloride fragment.
69	$[\text{C}_5\text{H}_9]^+$	Cyclopentyl cation.
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation (from ring fragmentation).

Note: Fragmentation pattern is predicted based on the general behavior of cyclic alkanes and sulfonyl chlorides under electron ionization.^[5]^[6] The molecular ion may be of low abundance due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

- Dissolve approximately 10-20 mg of **cyclopentanesulfonyl chloride** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard ($\delta = 0.00$ ppm).

2.1.2 ^1H NMR Acquisition

- Place the NMR tube into the spectrometer.
- Acquire the spectrum using a 400 MHz (or higher) spectrometer.

- Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.
- Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

2.1.3 ^{13}C NMR Acquisition

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C channel.
- Use a proton-decoupled pulse sequence.
- Typical acquisition parameters include a 45° pulse width and a relaxation delay of 2 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum, and reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

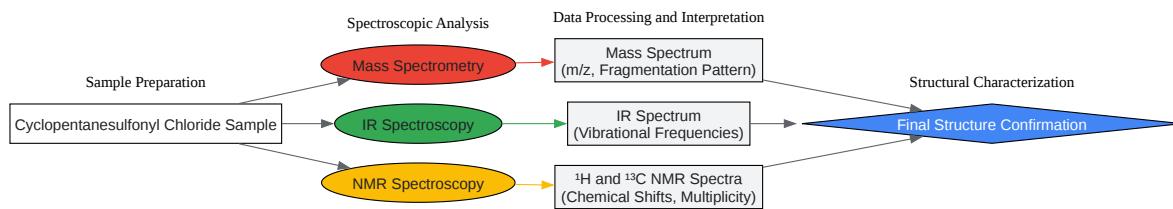
- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **cyclopentanesulfonyl chloride** or a small amount of the solid onto the center of the ATR crystal.
- If the sample is a solid, apply pressure using the instrument's press to ensure good contact with the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} .
- After the measurement, clean the crystal surface thoroughly.

Electron Ionization-Mass Spectrometry (EI-MS)

- Introduce a small, volatile sample of **cyclopentanesulfonyl chloride** into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **cyclopentanesulfonyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **cyclopentanesulfonyl chloride**.

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